molecular formula C16H24O2 B14837468 5-(Cyclohexylmethyl)-2-isopropoxyphenol CAS No. 1243387-39-4

5-(Cyclohexylmethyl)-2-isopropoxyphenol

Cat. No.: B14837468
CAS No.: 1243387-39-4
M. Wt: 248.36 g/mol
InChI Key: DNXJDYGOXFYJTE-UHFFFAOYSA-N
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Description

5-(Cyclohexylmethyl)-2-isopropoxyphenol is a synthetic phenolic compound characterized by a cyclohexylmethyl substituent at the C5 position and an isopropoxy group at the C2 position of the phenol ring. The cyclohexylmethyl group is a recurring motif in compounds with enhanced biological activity, particularly in enzyme inhibition and receptor modulation . The isopropoxy substituent may contribute to lipophilicity and steric effects, influencing molecular interactions.

Properties

CAS No.

1243387-39-4

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

5-(cyclohexylmethyl)-2-propan-2-yloxyphenol

InChI

InChI=1S/C16H24O2/c1-12(2)18-16-9-8-14(11-15(16)17)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3

InChI Key

DNXJDYGOXFYJTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC2CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylmethyl)-2-isopropoxyphenol typically involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base, followed by the introduction of the isopropoxy group through an etherification reaction. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylmethyl)-2-isopropoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexylmethyl derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexylmethyl derivatives.

    Substitution: Brominated or nitrated phenol derivatives.

Scientific Research Applications

5-(Cyclohexylmethyl)-2-isopropoxyphenol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylmethyl)-2-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and hydrophobic interactions, affecting enzyme activity and receptor binding. The cyclohexylmethyl and isopropoxy groups contribute to the compound’s overall hydrophobicity and molecular stability.

Comparison with Similar Compounds

Comparison with Flavonoid Derivatives

Flavonoids such as luteolin and eriodyctiol serve as parent compounds for derivatives modified with alkyl substituents. demonstrates that introducing a cyclohexylmethyl group at the C6 position of luteolin (compound 1) drastically improves inhibitory potency against bacterial neuraminidase (BNA):

Compound Substituents IC50 (µM) Activity Enhancement
Luteolin None (parent compound) 4.4 1× (baseline)
Compound 1 C6 cyclohexylmethyl 0.05 88×
Eriodyctiol None (parent compound) 17.8
Compound 2 C6 cyclohexylmethyl 0.07 250×

The cyclohexylmethyl group enhances binding affinity, likely through hydrophobic interactions and conformational stabilization . For 5-(Cyclohexylmethyl)-2-isopropoxyphenol, the C5 cyclohexylmethyl and C2 isopropoxy groups may similarly optimize interactions with target enzymes or receptors.

Comparison with Phosphonate Esters

Phosphonate esters with cyclohexylmethyl substituents (Evidences 2–4, 6) exhibit distinct physicochemical properties. For example:

Compound Molecular Formula Key Substituents Application/Activity
Cyclohexyl methyl methylphosphonate C8H17O3P Cyclohexylmethyl, methylphosphonate Chemical synthesis
Compound ID1001 () C11H16N5O6P Adenine-linked methylphosphonate Nucleotide analog

These compounds prioritize stability and solubility for industrial or biochemical applications.

Comparison with Heterocyclic Compounds

Heterocyclic analogs, such as 5-(Cyclohexylmethyl)-1H-imidazol-2-amine () and pyrimidinone derivatives (), highlight the versatility of the cyclohexylmethyl group:

Compound Core Structure Key Features Applications
5-(Cyclohexylmethyl)-1H-imidazol-2-amine Imidazole High purity (95%), MW: 179.3 g/mol Drug discovery
6-Cyclohexylmethyl pyrimidinone Pyrimidinone Sulfanyl and isopropyl groups X-ray crystallography

The imidazole derivative’s bioactivity underscores the role of the cyclohexylmethyl group in enhancing binding to biological targets. For this compound, the phenol core may offer superior hydrogen-bonding capacity compared to heterocycles.

Comparison with Capsaicin Analogs

Dihydrocapsaicin (), a vanilloid with a cyclohexylmethyl-like chain, illustrates substituent effects on sensory receptor activation:

Compound Molecular Formula Substituents Biological Role
Dihydrocapsaicin C18H29NO3 N-vanillyl, 8-methylnonanamide TRPV1 agonist

While dihydrocapsaicin targets pain receptors, this compound’s substituents may favor anti-inflammatory or antimicrobial pathways, leveraging the phenol’s acidity and the cyclohexylmethyl’s hydrophobicity.

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